Succinate can be synthesized through various methods, including chemical synthesis from petrochemical feedstocks and biological fermentation processes. Traditionally, succinate is produced via the hydrogenation of maleic anhydride or through the oxidation of paraffin. More recently, microbial fermentation using renewable resources has gained attention due to its environmental benefits and potential for high yields .
Succinate is classified as a dicarboxylic acid due to its two carboxyl functional groups. It is part of a broader category of compounds known as carboxylic acids, which are characterized by the presence of one or more carboxyl groups ().
The choice of synthesis method depends on factors such as cost, yield, and environmental impact. Biological methods are increasingly favored for their sustainability and efficiency in utilizing renewable resources.
Succinate has a simple structure characterized by two carboxyl groups attached to a four-carbon chain. Its structural formula can be represented as:
This arrangement allows succinate to participate in various chemical reactions typical of carboxylic acids.
Succinate participates in numerous chemical reactions:
These reactions often require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently.
In biological systems, succinate serves as an important intermediate in metabolic pathways:
The production yield from glucose via anaerobic fermentation can reach up to 2 moles of succinate per mole of glucose under optimized conditions .
Relevant analyses indicate that succinate's properties make it suitable for various industrial applications including food additives, pharmaceuticals, and biodegradable plastics.
Succinate serves multiple scientific and industrial purposes:
The versatility of succinate continues to drive research into new applications, particularly in sustainable chemistry and bioprocessing technologies .
Succinate (C₄H₄O₄²⁻), the anion of succinic acid (butanedioic acid), is a symmetric four-carbon dicarboxylic acid with the molecular formula (CH₂)₂(CO₂H)₂. Its fully extended conformation enables pivotal roles in enzymatic binding pockets. As a key metabolic intermediate, it exists predominantly as a dicarboxylate anion at physiological pH due to its pKa values (pKa₁ = 4.3; pKa₂ = 5.6) [3] [6]. In mitochondrial metabolism, succinate participates in the tricarboxylic acid (TCA) cycle where it is both produced from succinyl-CoA and oxidized to fumarate by succinate dehydrogenase (SDH) [3] [6].
Succinic acid was first isolated in 1546 by Agricola through the dry distillation of amber (Latin: succinum). Its metabolic significance emerged in the 20th century with the elucidation of the TCA cycle. Seminal work on SDH (Complex II) began in the 1950s, when redox-reactive iron-sulfur clusters were identified as essential cofactors in its electron transfer mechanism [4]. The 2004 US Department of Energy designation of succinate as a top-value platform chemical from biomass accelerated industrial biotechnology research [3] [8].
Succinic acid forms odorless, white crystals with high water solubility (80 g/L at 20°C). Its thermal profile includes a melting point of 184–190°C and decomposition above 235°C. The ionization equilibrium governs its biological and industrial behavior:
Table 1: Key Physicochemical Properties of Succinic Acid
Property | Value | Conditions |
---|---|---|
Molecular weight | 118.088 g/mol | |
Density | 1.56 g/cm³ | Solid state |
Solubility in water | 80 g/L | 20°C |
pKa₁/pKa₂ | 4.3 / 5.6 | Aqueous solution |
Melting point | 184–190°C | |
Thermal decomposition | >235°C |
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